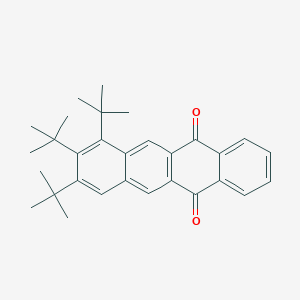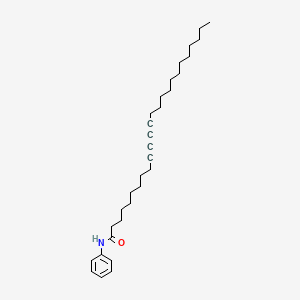
N-phenylpentacosa-10,12-diynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylpentacosa-10,12-diynamide is a compound that belongs to the class of diacetylenes Diacetylenes are known for their unique properties, including their ability to undergo polymerization upon exposure to ultraviolet light or heat, resulting in materials with interesting optical and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylpentacosa-10,12-diynamide typically involves the reaction of 10,12-pentacosadiynoic acid with aniline. The process begins with the activation of the carboxylic acid group of 10,12-pentacosadiynoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The activated intermediate then reacts with aniline to form the desired diynamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-phenylpentacosa-10,12-diynamide can undergo various chemical reactions, including:
Polymerization: Exposure to ultraviolet light or heat can induce polymerization, forming polydiacetylene materials with unique optical properties.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Polymerization: Typically requires ultraviolet light or heat as the initiating factor.
Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are often carried out in the presence of a catalyst like aluminum chloride.
Major Products Formed
Polymerization: Results in polydiacetylene materials.
Substitution Reactions: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
N-phenylpentacosa-10,12-diynamide has several applications in scientific research:
Materials Science: Used in the development of colorimetric sensors and other materials with unique optical properties.
Biomedical Research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Mecanismo De Acción
The mechanism by which N-phenylpentacosa-10,12-diynamide exerts its effects is primarily through its ability to polymerize and form stable materials. The diacetylene moiety in the compound undergoes a 1,4-addition reaction upon exposure to ultraviolet light or heat, leading to the formation of polydiacetylene chains. These chains exhibit unique optical properties, such as color changes, which can be utilized in various applications .
Comparación Con Compuestos Similares
Similar Compounds
10,12-Pentacosadiynoic Acid: The precursor to N-phenylpentacosa-10,12-diynamide, also capable of polymerization.
N-(Naphthalen-1-yl)pentacosa-10,12-diynamide: Another diynamide with similar polymerization properties but different optical characteristics.
Uniqueness
This compound is unique due to the presence of the phenyl group, which can be further functionalized to introduce additional properties. This makes it a versatile compound for various applications, particularly in the development of advanced materials and sensors.
Propiedades
Número CAS |
128424-24-8 |
|---|---|
Fórmula molecular |
C31H47NO |
Peso molecular |
449.7 g/mol |
Nombre IUPAC |
N-phenylpentacosa-10,12-diynamide |
InChI |
InChI=1S/C31H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-31(33)32-30-27-24-23-25-28-30/h23-25,27-28H,2-12,17-22,26,29H2,1H3,(H,32,33) |
Clave InChI |
PLDBRCRYDPYGEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
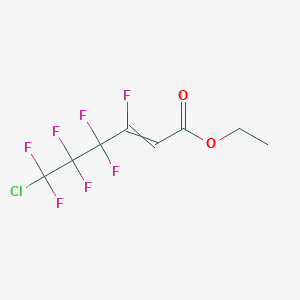
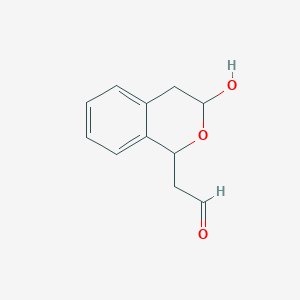
![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
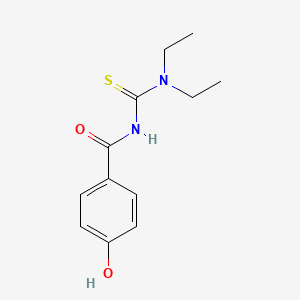
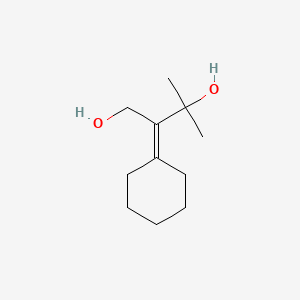
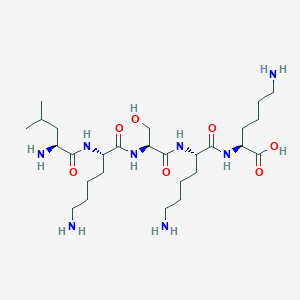
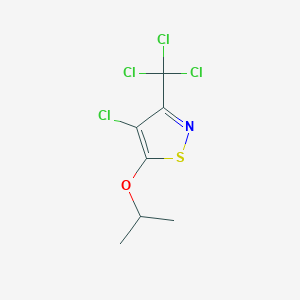
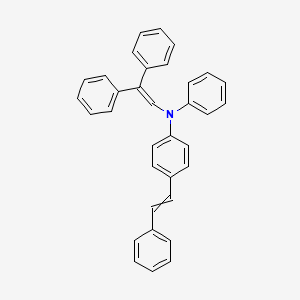
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
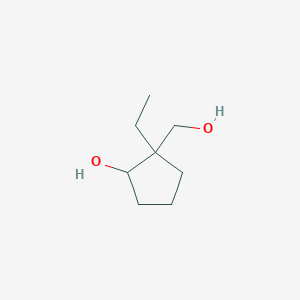
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
